molecular formula C15H20N4O2 B241630 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one

6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one

Cat. No.: B241630
M. Wt: 288.34 g/mol
InChI Key: PACUJVYHVHGNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one typically involves the reaction of 4-(pentyloxy)aniline with a suitable triazine precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds .

Scientific Research Applications

6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-5-[4-(methoxy)anilino]-1,2,4-triazin-3(2H)-one
  • 6-methyl-5-[4-(ethoxy)anilino]-1,2,4-triazin-3(2H)-one
  • 6-methyl-5-[4-(butoxy)anilino]-1,2,4-triazin-3(2H)-one

Uniqueness

Compared to similar compounds, 6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one stands out due to its specific pentyloxy substituent, which can influence its chemical reactivity and biological activity. This unique feature may make it more suitable for certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

6-methyl-5-(4-pentoxyanilino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C15H20N4O2/c1-3-4-5-10-21-13-8-6-12(7-9-13)16-14-11(2)18-19-15(20)17-14/h6-9H,3-5,10H2,1-2H3,(H2,16,17,19,20)

InChI Key

PACUJVYHVHGNMC-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)NC2=NC(=O)NN=C2C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC2=NC(=O)NN=C2C

Origin of Product

United States

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